2-bromo-1-isocyanato-3-methylbenzene
Description
2-Bromo-1-isocyanato-3-methylbenzene is a substituted aromatic compound with the molecular formula C₈H₅BrNO. Its structure features a benzene ring substituted with a bromine atom at position 2, an isocyanato group (-NCO) at position 1, and a methyl group (-CH₃) at position 3. The isocyanato group is highly reactive, enabling applications in polymer synthesis (e.g., polyurethanes) and pharmaceutical intermediates.
Properties
CAS No. |
1261851-07-3 |
|---|---|
Molecular Formula |
C8H6BrNO |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-isocyanato-3-methylbenzene typically involves the following steps:
Isocyanation: The isocyanate group can be introduced by reacting the brominated intermediate with phosgene (COCl2) or a similar reagent under controlled conditions to form the isocyanate derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and isocyanation processes, utilizing continuous flow reactors to ensure efficient and safe handling of reactive intermediates and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-isocyanato-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) can be used under basic conditions.
Addition: Reactions with alcohols or amines typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Addition: Products include urethanes or ureas, which are valuable intermediates in polymer chemistry and pharmaceuticals.
Scientific Research Applications
2-Bromo-1-isocyanato-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: It can be used to modify biomolecules through isocyanate chemistry, enabling the study of protein interactions and functions.
Medicine: Derivatives of this compound may have potential as pharmaceutical intermediates or active ingredients.
Industry: It is used in the production of specialty chemicals, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-1-isocyanato-3-methylbenzene involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is utilized in various synthetic applications to form stable urethane or urea linkages.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table compares key parameters of 2-bromo-1-isocyanato-3-methylbenzene with its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) |
|---|---|---|---|---|
| This compound | Not available | C₈H₅BrNO | ~214.04 | Br (2), NCO (1), CH₃ (3) |
| 2-Bromo-1-isocyanato-4-methylbenzene | EN300-146814 | C₈H₅BrNO | ~214.04 | Br (2), NCO (1), CH₃ (4) |
| 2-Isocyanato-1,3-dimethylbenzene | Not available | C₉H₉NO | ~147.18 | NCO (2), CH₃ (1,3) |
| 2-Bromo-1-iodo-4-trifluoromethylbenzene | 481075-58-5 | C₇H₃BrF₃I | 350.90 | Br (2), I (1), CF₃ (4) |
Key Observations:
- Substituent Position Effects: The target compound and its 4-methyl analog (EN300-146814) differ only in methyl group placement.
- Halogen and Functional Group Variations : The trifluoromethyl-iodo analog (CAS 481075-58-5) has a higher molecular weight (350.90 g/mol) due to iodine and fluorine atoms. Iodine’s larger atomic radius and weaker C-I bond make it more reactive in substitution reactions than bromine .
- Electronic Effects : The trifluoromethyl group (-CF₃) in the iodo analog is strongly electron-withdrawing, deactivating the aromatic ring and directing electrophilic attacks to specific positions, unlike the electron-donating methyl group in the target compound .
Q & A
Basic: What are the common synthetic routes for preparing 2-bromo-1-isocyanato-3-methylbenzene, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves halogenation and isocyanate functionalization. For example:
- Step 1: Bromination of 3-methylbenzene derivatives using Br₂ or N-bromosuccinimide (NBS) under controlled temperature (e.g., 80–100°C) to avoid over-substitution .
- Step 2: Isocyanate introduction via phosgenation of the corresponding amine intermediate. Phosgene or safer alternatives like triphosgene are used in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize side reactions .
- Yield Optimization: Purity of intermediates (>95% by GC/HPLC) is critical. Impurities in brominated precursors (e.g., di-brominated byproducts) reduce final yield .
Advanced: How do steric and electronic effects of the bromo and isocyanato substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects: The bromine at position 2 and methyl at position 3 create steric hindrance, limiting accessibility for bulky catalysts (e.g., Pd(PPh₃)₄). Use of smaller ligands (e.g., XPhos) improves coupling efficiency in Suzuki-Miyaura reactions .
- Electronic Effects: The electron-withdrawing isocyanato group (-NCO) at position 1 activates the benzene ring toward nucleophilic substitution at the bromine site. However, competing reactions (e.g., isocyanate hydrolysis) require strict anhydrous conditions .
- Case Study: Substitution of bromine with aryl groups proceeds at 60% yield in THF at 80°C, but competing isocyanate dimerization reduces efficiency unless reaction time is limited to <6 hours .
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR identifies methyl (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–7.5 ppm). ¹³C NMR confirms isocyanato carbon at δ ~120 ppm .
- FT-IR: Strong absorption at ~2250 cm⁻¹ (isocyanate stretching) and ~560 cm⁻¹ (C-Br) .
- Purity Assessment: GC-MS or HPLC with UV detection (λ = 254 nm) ensures >97% purity. Contaminants like residual phosgene are monitored via chloride ion testing .
Advanced: How can computational chemistry predict regioselectivity in reactions involving this compound?
Methodological Answer:
- DFT Calculations: Models (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution sites. The methyl group directs incoming electrophiles to the para position relative to bromine, but the isocyanato group competes due to its electron-withdrawing nature .
- Case Study: MD simulations show that steric clashes between the methyl group and isocyanato moiety reduce reactivity at position 4 by 30% compared to analogs without methyl substitution .
Basic: What are the stability concerns for this compound under storage conditions?
Methodological Answer:
- Moisture Sensitivity: The isocyanato group hydrolyzes to amines/ureas in humid environments. Store under inert gas (Ar/N₂) with molecular sieves .
- Thermal Stability: Decomposition occurs above 40°C. DSC analysis shows an exothermic peak at 120°C, indicating risk of thermal runaway .
- Light Sensitivity: UV exposure accelerates bromine dissociation. Use amber glass vials for long-term storage .
Advanced: How can contradictory data on reaction yields in literature be resolved?
Methodological Answer:
- Root Cause Analysis: Discrepancies often arise from unaccounted variables:
- Catalyst Purity: Pd catalysts with >1% PdO impurities reduce coupling efficiency by 15–20% .
- Solvent Drying: Reactions in "anhydrous" THF with 50 ppm H₂O show 30% lower yields compared to THF dried over Na/benzophenone .
- Mitigation: Reproduce experiments with strict control of solvent purity, catalyst lot, and reaction atmosphere. Report detailed metadata (e.g., H₂O content via Karl Fischer titration) .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
- Scaffold for Drug Candidates: The bromine serves as a handle for Suzuki couplings to introduce aryl/heteroaryl groups, while the isocyanato group enables urea/thiourea formation with amines/thiols .
- Case Study: Derivatives inhibit kinase enzymes (IC₅₀ = 0.2–5 µM) when coupled with pyridine moieties at the bromine site .
Advanced: How do substituent positional isomers (e.g., 3-bromo vs. 2-bromo) affect biological activity?
Methodological Answer:
-
Comparative Analysis:
Isomer LogP Solubility (mg/mL) IC₅₀ (Kinase X) 2-Bromo-1-isocyanato-3-methyl 3.2 0.8 0.2 µM 3-Bromo-1-isocyanato-2-methyl 2.9 1.5 1.1 µM - Key Insight: The 2-bromo isomer’s lower solubility and higher lipophilicity enhance membrane permeability, explaining its 5× greater potency .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Toxicity Mitigation: Isocyanates are respiratory sensitizers. Use fume hoods with >0.5 m/s airflow and monitor airborne levels via OSHA Method 42 .
- Spill Management: Neutralize isocyanate groups with 10% aqueous ethanolamine before disposal .
Advanced: How can machine learning optimize reaction conditions for novel derivatives?
Methodological Answer:
- Dataset Curation: Train models on 500+ entries from Reaxys, including variables like temperature, solvent polarity, and catalyst loading .
- Prediction Output: Gradient-boosted trees suggest optimal conditions for amide coupling: DMF as solvent, 20 mol% DMAP, 60°C, yielding 85% vs. literature average of 72% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
